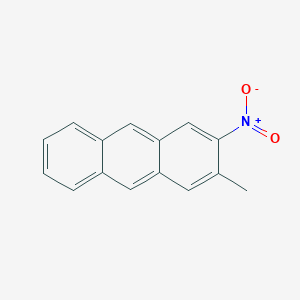
2-Methyl-3-nitroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-nitroanthracene is an organic compound belonging to the class of nitroanthracenes It is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon The compound is characterized by the presence of a methyl group at the second position and a nitro group at the third position on the anthracene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitroanthracene typically involves nitration of 2-methylanthracene. The process can be carried out using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic and requires careful temperature control to avoid decomposition of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-nitroanthracene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, particularly at positions that are ortho or para to the nitro group.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Reduction: 2-Methyl-3-aminoanthracene.
Oxidation: 2-Carboxy-3-nitroanthracene.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-nitroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic properties.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-nitroanthracene involves its ability to undergo photochemical reactions. Upon exposure to light, the compound can generate reactive oxygen species, which can cause damage to cellular components. This property is exploited in photodynamic therapy, where the compound is used to target and destroy cancer cells. The nitro group also plays a role in the compound’s reactivity, influencing its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
2-Methylanthracene: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroanthracene: Lacks the methyl group, affecting its physical and chemical properties.
9-Nitroanthracene: Nitro group at a different position, leading to different reactivity and applications.
Uniqueness: 2-Methyl-3-nitroanthracene is unique due to the presence of both a methyl and a nitro group on the anthracene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89597-17-1 |
|---|---|
Molekularformel |
C15H11NO2 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
2-methyl-3-nitroanthracene |
InChI |
InChI=1S/C15H11NO2/c1-10-6-13-7-11-4-2-3-5-12(11)8-14(13)9-15(10)16(17)18/h2-9H,1H3 |
InChI-Schlüssel |
VDQWLWQFGUDHPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


diphenyl-](/img/structure/B14397419.png)
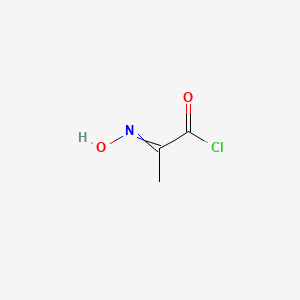
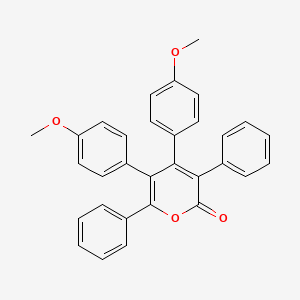


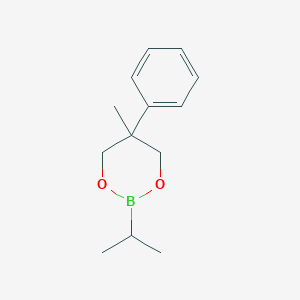
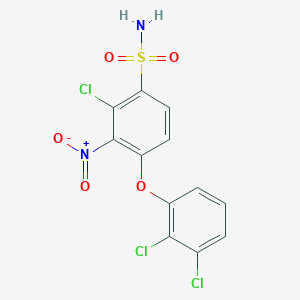
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
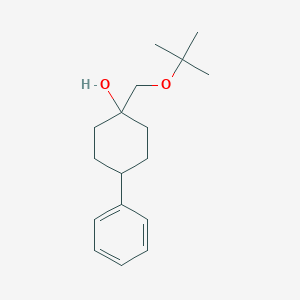
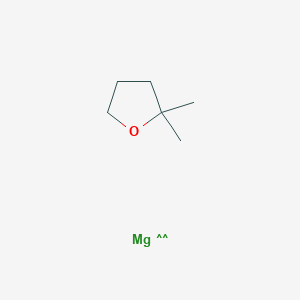
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
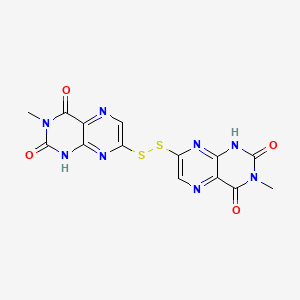
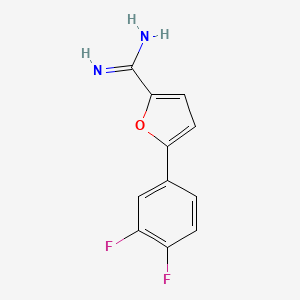
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
